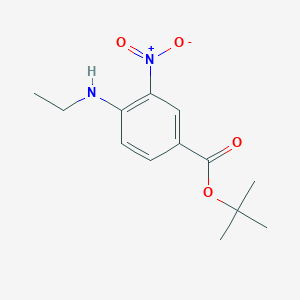
4-Ethylamino-3-nitrobenzoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(ethylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an ethylamino substituent, and a nitro group on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(ethylamino)-3-nitrobenzoate typically involves the esterification of 4-(ethylamino)-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired ester in good yields .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for the continuous production of tert-butyl esters under controlled conditions, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(ethylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The ethylamino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted benzoates depending on the electrophile used.
Reduction: The major product is 4-(ethylamino)-3-aminobenzoate.
Oxidation: Products include nitroso or nitro derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(ethylamino)-3-nitrobenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(ethylamino)-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the nitro group, making it less reactive in redox reactions.
Ethyl 4-(ethylamino)-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester, affecting its physical properties and reactivity.
Tert-butyl 3-nitrobenzoate: Lacks the ethylamino group, making it less versatile in terms of chemical modifications.
Uniqueness
Tert-butyl 4-(ethylamino)-3-nitrobenzoate is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H18N2O4 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
tert-butyl 4-(ethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C13H18N2O4/c1-5-14-10-7-6-9(8-11(10)15(17)18)12(16)19-13(2,3)4/h6-8,14H,5H2,1-4H3 |
Clave InChI |
OMKBXDHJHMEYPM-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















